molecular formula C5H12Cl2N2O B13783453 2-amino-N-(2-chloroethyl)propanamide;hydrochloride CAS No. 91159-31-8

2-amino-N-(2-chloroethyl)propanamide;hydrochloride

Cat. No.: B13783453
CAS No.: 91159-31-8
M. Wt: 187.06 g/mol
InChI Key: NUAQSMADEISQBH-UHFFFAOYSA-N
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Description

2-amino-N-(2-chloroethyl)propanamide;hydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride typically involves the reaction of 2-amino propanamide with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloroethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(2-chloroethyl)propanamide;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
  • 2-amino-N-ethylpropanamide
  • 2-amino-3-(1H-indol-3-yl)propanamide

Uniqueness

2-amino-N-(2-chloroethyl)propanamide;hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .

Properties

CAS No.

91159-31-8

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

IUPAC Name

2-amino-N-(2-chloroethyl)propanamide;hydrochloride

InChI

InChI=1S/C5H11ClN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H

InChI Key

NUAQSMADEISQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCl)N.Cl

Origin of Product

United States

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